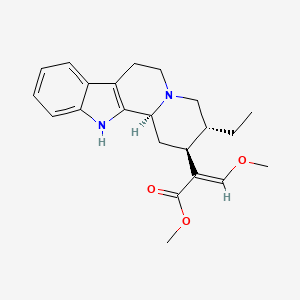
Dihydrocorynantheine
Descripción general
Descripción
Dihydrocorynantheine is a natural corynantheidine-type alkaloid found in the bark of Corynanthe yohimbe . It has been shown to exhibit significant vasodilating activity against phenylephrine-induced contraction in rat thoracic aorta rings .
Synthesis Analysis
The biosynthesis of Dihydrocorynantheine has been engineered in Saccharomyces cerevisiae strains, allowing de novo access to strictosidine, the universal precursor to thousands of Monoterpene Indole Alkaloids (MIAs) at 30–40 mg/L . The optimization efforts were based on a previously reported yeast strain that is engineered to produce high titers of the monoterpene precursor geraniol through compartmentalization of the mevalonate pathway in the mitochondria .Molecular Structure Analysis
The molecular formula of Dihydrocorynantheine is C22H28N2O3 . Its average mass is 368.469 Da and its monoisotopic mass is 368.209991 Da .Chemical Reactions Analysis
The biosynthesis of Dihydrocorynantheine involves the use of CRISPR-dCas9 interference to identify mitochondria diphosphate transporters that negatively impact the titer of the monoterpene, followed by genetic inactivation . The overexpression of transcriptional regulators that increase cellular respiration and mitochondria biogenesis is also involved .Physical And Chemical Properties Analysis
Dihydrocorynantheine is a crystalline substance . Its molecular weight is 368.5 .Aplicaciones Científicas De Investigación
Biomimetic Synthesis of Indole Alkaloids
Dihydrocorynantheine has been a subject of interest in the biomimetic synthesis of indole alkaloids. Brown, Chapple, and Charalambides (1974) synthesized dihydromancunine, a model for a proposed biosynthetic intermediate, which was then converted into Corynanthe indole alkaloids including dihydrocorynantheine (Brown, Chapple, & Charalambides, 1974).
Conformational Analysis
Staerk, Norrby, and Jaroszewski (2001) conducted a conformational analysis of dihydrocorynantheine using dynamic 1H NMR spectroscopy and computational methods. They focused on the steric effects of ethyl vs vinyl groups, providing insights into the molecular structure and dynamics of this alkaloid (Staerk, Norrby, & Jaroszewski, 2001).
Cardiovascular Effects
Masumiya et al. (1999) explored the effects of dihydrocorynantheine on cardiac muscle action potentials. Their study indicated that dihydrocorynantheine has direct effects on cardiac muscle through the inhibition of multiple ion channels, which may explain its negative chronotropic and antiarrhythmic activity (Masumiya et al., 1999).
Potential in Treating 5-HT Metabolism Disorders
Kanatani et al. (1985) found that dihydrocorynantheine, among other alkaloids, decreased specific [3H]5‐HT binding to rat brain membrane preparations and acted as partial agonists for 5‐HT receptors in in-vitro experiments, suggesting potential applications in treating diseases resulting from disorders of 5‐HT metabolism (Kanatani et al., 1985).
Partial Synthesis and Structural Studies
- Dolby and Sakai (1967) described methods for preparing 3,4- seco -dihydrocorynantheine derivatives, contributing to the understanding of its structural features and potential for synthesis (Dolby & Sakai, 1967).
- Staerk et al. (2000) isolated dihydrocorynantheine from Corynanthe pachyceras and tested its leishmanicidal, antiplasmodial, and cytotoxic activities, showcasing its potential in biomedical applications (Staerk et al., 2000).
- Amat et al. (2009) reported the enantioselective construction of the indoloquinolizidine moiety of dihydrocorynantheine, highlighting advanced synthetic methods for this alkaloid (Amat et al., 2009).
Alkaloid Content in Various Plants
Phillipson and Hemingway (1975) examined the alkaloid content in various species of Uncaria, including dihydrocorynantheine, contributing to the understanding of its natural occurrence and diversity (Phillipson & Hemingway, 1975).
Direcciones Futuras
While specific future directions for Dihydrocorynantheine are not detailed in the search results, its potential bioactivities make it a significant interest to both the pharmaceutical business and the academic community . Its wide spectrum of bioactivities, which include anti-allergic, antibacterial, antiviral, and other bioactive qualities, suggest that it could be used to treat a variety of illnesses, ranging from cancer to neurological disorders .
Propiedades
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-XPOGPMDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315111 | |
| Record name | Dihydrocorynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocorynantheine | |
CAS RN |
50439-68-4 | |
| Record name | Dihydrocorynantheine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50439-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocorynantheine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocorynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCORYNANTHEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



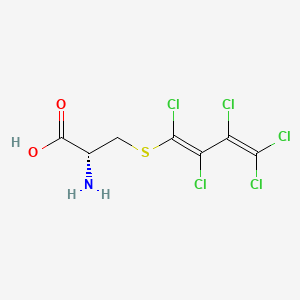
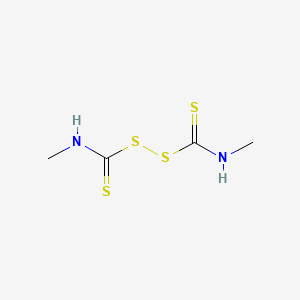
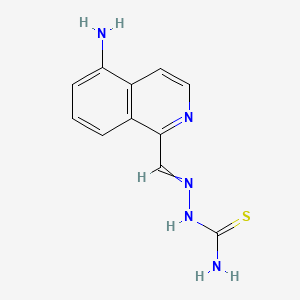
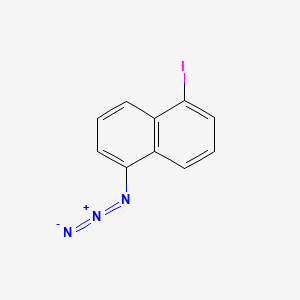
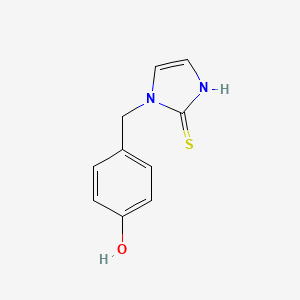
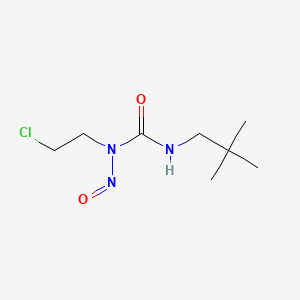
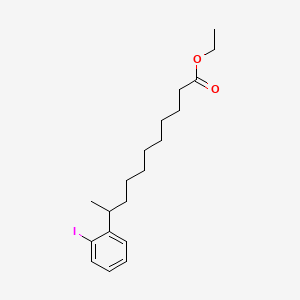
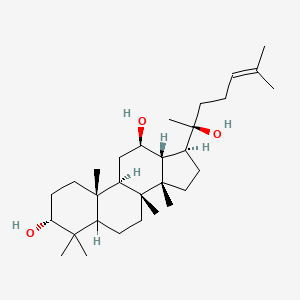
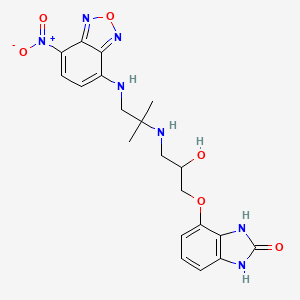
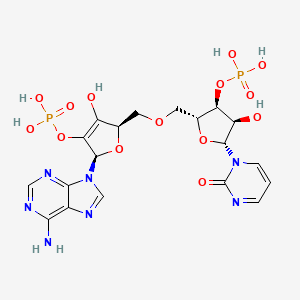
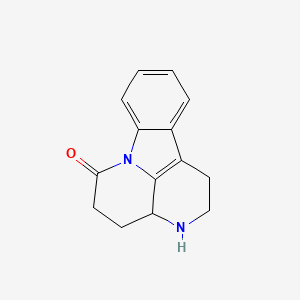
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea](/img/structure/B1226997.png)
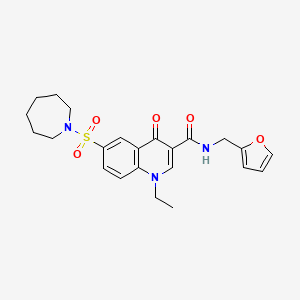
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)